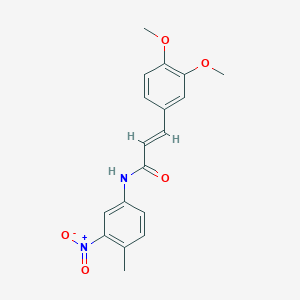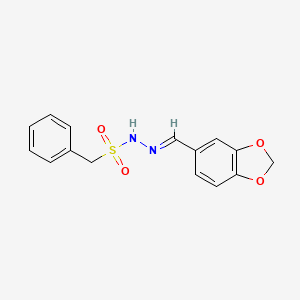![molecular formula C15H21F2N3O2 B5535988 2-[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]acetamide](/img/structure/B5535988.png)
2-[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]acetamide" is a chemically synthesized molecule that likely serves a role in pharmacological research. It belongs to the broader class of piperazine derivatives, which have been extensively studied for their diverse biological activities, including acting as central nervous system (CNS) agents and possessing antimicrobial and anticancer properties.
Synthesis Analysis
The synthesis of piperazine derivatives typically involves multi-step organic reactions, starting with the preparation of the piperazine backbone, followed by functionalization at various positions to introduce specific substituents like difluorobenzyl and hydroxyethyl groups. For example, the synthesis of similar compounds has involved amide bond formation, substitution reactions, and the use of protecting groups to ensure selectivity and yield optimization (Matulenko et al., 2004).
Applications De Recherche Scientifique
Bioactive Metabolites from Marine Actinobacterium
Research on compounds isolated from the marine actinobacterium Streptomyces sp. KMM 7210, including a compound structurally related to piperazine derivatives, has shown potential bioactive properties. These metabolites have been investigated for their cytotoxic activities, which were estimated from their effects on sperm and eggs of the sea urchin Strongylocentrotus intermedius. Such studies highlight the potential of piperazine derivatives in understanding marine bioactive compounds and their effects on marine organisms (Sobolevskaya et al., 2007).
Piperazine Antihistamine: Cetirizine
Cetirizine, a piperazine derivative, is recognized for its selective H1 histamine receptor antagonism. It has been effective in treating urticaria and allergic rhinitis, showcasing the application of piperazine derivatives in therapeutic research and the development of antihistamines (Arlette, 1991).
ACAT-1 Inhibitor for Disease Treatment
A study on 2-(4-(2-((1 H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride identified it as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. This compound exhibited significant selectivity for human ACAT-1 over ACAT-2 and showed promise for the treatment of diseases involving ACAT-1 overexpression, demonstrating the importance of piperazine derivatives in developing treatments for metabolic disorders (Shibuya et al., 2018).
Antimicrobial Agents
The synthesis and evaluation of novel compounds derived from 1-(2,6-difluorobenzyl)-1 H -1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides have demonstrated moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, and fungal strains. This research underscores the role of piperazine derivatives in the development of new antimicrobial agents (Jadhav et al., 2017).
Therapeutic Agents for Alzheimer's Disease
A series of multifunctional amides, incorporating piperazine derivatives, have been synthesized and showed moderate enzyme inhibitory potentials against acetyl and butyrylcholinesterase enzymes, with mild cytotoxicity. This research signifies the potential of piperazine-based compounds in the development of therapeutic agents for Alzheimer's disease, illustrating the broad applicability of these derivatives in medicinal chemistry (Hassan et al., 2018).
Propriétés
IUPAC Name |
2-[4-[(3,4-difluorophenyl)methyl]-3-(2-hydroxyethyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F2N3O2/c16-13-2-1-11(7-14(13)17)8-20-5-4-19(10-15(18)22)9-12(20)3-6-21/h1-2,7,12,21H,3-6,8-10H2,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYUSQOQFDAZQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC(=O)N)CCO)CC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3,4-Difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-methylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5535905.png)

![methyl 3-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B5535920.png)
![4-{[(3S)-3-amino-1-piperidinyl]sulfonyl}-N-(2,2-difluoroethyl)benzamide hydrochloride](/img/structure/B5535935.png)
![2-[(5-methylpyrazin-2-yl)methyl]-9-[(3-methyl-2-thienyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5535942.png)

![5-(2-furyl)-4-{[3-(2-nitrophenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5535950.png)
![2-[(2-fluorobenzoyl)amino]-N,N-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5535962.png)
![2-methyl-5-(4-methylphenyl)-3-[(2-methyl-1-piperidinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B5535972.png)




![7-methoxy-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5535998.png)